
2-(3-Bromo-4-methoxyphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring
Méthodes De Préparation
The synthesis of 2-(3-Bromo-4-methoxyphenyl)azetidine can be achieved through several methods:
Cyclization: One common method involves the cyclization of appropriate precursors. For instance, starting from a suitable bromo-methoxyphenyl derivative, cyclization can be induced under specific conditions to form the azetidine ring.
Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction, where a nucleophile attacks a precursor molecule to form the azetidine ring.
Cycloaddition: Cycloaddition reactions, such as the [2+2] cycloaddition, can also be employed to synthesize azetidines.
Ring Expansion and Rearrangement: Ring expansion and rearrangement reactions of smaller ring systems can lead to the formation of azetidines.
Reduction of β-lactams: The reduction of β-lactams is another method to obtain azetidines.
Analyse Des Réactions Chimiques
2-(3-Bromo-4-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.
Substitution: The bromine atom in the compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Applications De Recherche Scientifique
2-(3-Bromo-4-methoxyphenyl)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)azetidine involves its interaction with molecular targets through its functional groups. The bromine and methoxy groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The azetidine ring’s strained structure makes it reactive, allowing it to undergo ring-opening and other transformations that can affect its biological activity .
Comparaison Avec Des Composés Similaires
2-(3-Bromo-4-methoxyphenyl)azetidine can be compared with other azetidine derivatives, such as:
2-(4-Bromo-3-methoxyphenyl)azetidine hydrochloride: This compound has a similar structure but differs in the position of the bromine and methoxy groups.
tert-Butyl 3-(2-bromo-4-methoxyphenyl)azetidine-1-carboxylate: This derivative has a tert-butyl group and a carboxylate group attached to the azetidine ring.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
2-(3-bromo-4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
Clé InChI |
ASIBWXFWNPNLMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CCN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
aminehydrochloride](/img/structure/B13586788.png)
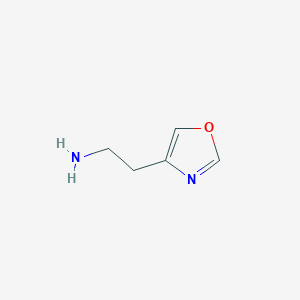
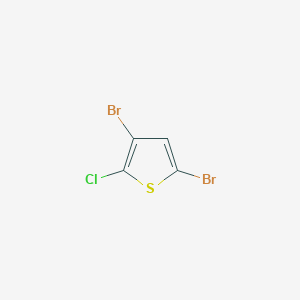
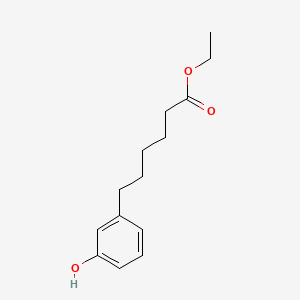

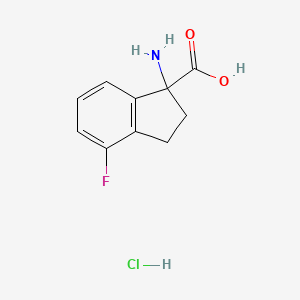
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
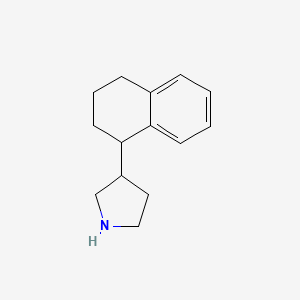

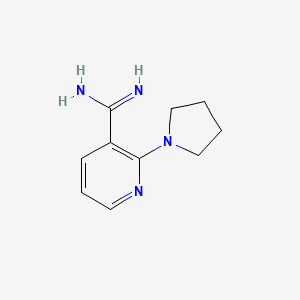
![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)
